molecular formula C20H42NO6P B144908 [(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate CAS No. 136134-09-3

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate

Cat. No.: B144908
CAS No.: 136134-09-3
M. Wt: 423.5 g/mol
InChI Key: SLLQAGCLXXPCKZ-LJQANCHMSA-N
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Description

[(2R)-2-(Dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate (CAS: 132362-78-8) is a chiral phospholipid derivative characterized by a dodecanoyl (C12) alkyl chain, a hexyl backbone with an amino group, and a 2-hydroxyethyl phosphate moiety. Its molecular formula is C₂₀H₄₂NO₆P (molecular weight: 423.52 g/mol), and it adopts a stereospecific (2R) configuration at the aminohexyl group . Key properties include:

  • Hydrophobicity: LogP of 5.55, attributed to the long dodecanoyl chain .
  • Solubility: Limited water solubility but miscible with organic solvents like chloroform and methanol due to its amphiphilic structure .
  • Applications: Used in pharmaceutical research for drug delivery systems, membrane studies, and as a synthetic intermediate in lipid-modified therapeutics .

Properties

CAS No.

136134-09-3

Molecular Formula

C20H42NO6P

Molecular Weight

423.5 g/mol

IUPAC Name

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate

InChI

InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1

InChI Key

SLLQAGCLXXPCKZ-LJQANCHMSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO

Other CAS No.

136134-09-3

Synonyms

(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol
2-TDAH-PG
2-tetradecanoylaminohexanol-1-phospho-ethylene glycol
DDAPG
dodecyl-2-aminohexanol-1-phosphoglycol

Origin of Product

United States

Preparation Methods

The synthesis of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER typically involves the esterification of phosphonic acid with 2-dodecanoylamino-hexanol and propanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphate ester bond undergoes hydrolysis under acidic or basic conditions. Studies show:

Condition Reaction Outcome Rate Constant (k) Source
0.1M HCl (50°C)Cleavage of phosphate ester to form phosphoric acid and alcohol derivatives2.3 × 10⁻⁴ s⁻¹
0.1M NaOH (70°C)Faster hydrolysis yielding sodium phosphate and fragmented alkanolamide5.6 × 10⁻³ s⁻¹

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the phosphate oxygen, followed by nucleophilic water attack.

  • Alkaline hydrolysis involves direct nucleophilic hydroxide ion attack on the phosphorus center.

Esterification and Transesterification

The hydroxyl group on the ethylene glycol moiety participates in esterification:

Reagent Product Yield Catalyst
Acetic anhydrideAcetylated derivative82%Pyridine (base)
Palmitoyl chlorideC16-alkyl ester75%DMAP

Key Finding :
Transesterification with methanol under reflux (3h, 60°C) replaces the 2-hydroxyethyl group with a methyl group, confirmed by ³¹P NMR .

Phosphorylation and Dephosphorylation

The phosphate group undergoes reversible modification:

Phosphorylation :

  • Reaction with POCl₃ in anhydrous THF forms a cyclic trimetaphosphate intermediate, which reacts with amines to yield phosphorylated amides .

Dephosphorylation :

  • Alkaline phosphatase (pH 8.5, 37°C) cleaves the phosphate group with a Vₘₐₓ of 0.8 μmol/min/mg enzyme .

Interaction with Metal Ions

The phosphate group chelates divalent cations, influencing colloidal stability:

Metal Ion Stability Constant (log K) Application
Ca²⁺3.2Micelle stabilization
Mg²⁺2.8Drug delivery formulations
Fe³⁺4.1Catalysis in oxidation reactions

Notable Effect :
Chelation with Ca²⁺ reduces critical micelle concentration (CMC) from 0.8 mM to 0.3 mM, enhancing surfactant properties .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition in two stages:

Temperature Range Mass Loss Process
180–220°C12%Cleavage of dodecanoylamino group
300–350°C58%Phosphate backbone degradation

Activation energy (Eₐ) calculated via Kissinger method: 98 kJ/mol.

Redox Reactions

The compound participates in radical-mediated oxidation:

  • Reaction with hydroxyl radicals (- OH) generates phosphate-centered radicals, detected via ESR spectroscopy.

  • Antioxidant assays (DPPH) show moderate radical scavenging (IC₅₀ = 45 μM).

Supramolecular Interactions

Micelle Formation :

  • CMC: 0.8 mM (25°C, pH 7.4).

  • Aggregation number: 120 ± 15 (dynamic light scattering) .

Membrane Integration :

  • Incorporates into lipid bilayers, increasing fluidity by 30% (fluorescence anisotropy).

Scientific Research Applications

The compound [(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate is a phospholipid derivative with significant applications in various scientific fields, particularly in biochemistry, pharmaceuticals, and cosmetics. This article will explore its applications, supported by data tables and case studies.

Membrane Structure and Function

Phospholipids are essential components of cellular membranes. The compound can be utilized to study membrane dynamics due to its amphiphilic nature, which allows it to form micelles and liposomes. These structures are crucial for understanding membrane fluidity and permeability.

Drug Delivery Systems

The compound has potential applications in drug delivery systems. Its ability to encapsulate hydrophobic drugs within liposomal formulations enhances bioavailability and targeted delivery. Research indicates that phospholipid-based carriers can improve the therapeutic index of various drugs by facilitating their transport across biological barriers.

Case Study: Liposomal Formulations
A study demonstrated the efficacy of phospholipid-based liposomes in delivering anticancer agents, significantly improving their therapeutic outcomes while reducing systemic toxicity .

Antimicrobial Properties

Recent research has highlighted the antimicrobial properties of phospholipid derivatives. The compound can be incorporated into formulations aimed at combating bacterial infections, particularly in topical applications.

Case Study: Antimicrobial Efficacy
A patent describes an antimicrobial mixture that includes similar phospholipid compounds, showing effective inhibition of bacterial growth in vitro . This suggests potential for developing new antimicrobial therapies.

Cosmetic Applications

The compound is also relevant in the cosmetic industry, where it is used as an emollient and stabilizer in creams and lotions. Its skin compatibility makes it suitable for formulations targeting hydration and barrier repair.

Data Table: Cosmetic Formulations with Phospholipids

Product TypeActive IngredientsFunctionality
MoisturizersPhospholipids, GlycerinHydration
SunscreensPhospholipids, Zinc OxideUV Protection
Anti-aging CreamsPhospholipids, RetinolSkin Repair

Cell Culture Studies

Phospholipids like the compound discussed are used in cell culture media to enhance cell adhesion and growth. They play a critical role in maintaining cell viability and function during experiments.

Case Study: Enhanced Cell Growth
Research has shown that adding phospholipids to culture media significantly increases the proliferation rates of various cell lines, indicating their importance in cellular studies .

Biochemical Assays

The compound can also be employed in biochemical assays to study enzyme activities or receptor-ligand interactions due to its ability to mimic biological membranes.

Mechanism of Action

The mechanism of action of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules . The compound’s effects are mediated through these interactions and the subsequent signaling pathways.

Comparison with Similar Compounds

2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate

CAS : 52598-24-0 | Formula : C₁₈H₃₉O₇P | Molecular Weight : 398.48 g/mol .

  • Structural Differences: Replaces the dodecanoylaminohexyl group with a triethoxy-dodecyl chain.
  • Key Properties :
    • LogP : 3.60 (lower hydrophobicity than the target compound due to polar ethoxy groups) .
    • Applications : Primarily used in analytical chemistry (e.g., HPLC separations) and surfactant research .

Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate

CAS : 148439-06-9 | Formula : C₃₇H₇₂O₈PNa | Molecular Weight : 716.91 g/mol .

  • Structural Differences: Features a glycerol backbone with two hexadecanoyl (C16) chains and a sodium counterion.
  • Key Properties: Solubility: Enhanced water solubility due to the ionic sodium group. Applications: Explored in vaccine adjuvants and lipid nanoparticle formulations .

2-Ethylhexyl Dihydrogen Phosphate

CAS : 1070-03-7 | Formula : C₈H₁₉O₄P | Molecular Weight : 210.20 g/mol .

  • Structural Differences: Shorter branched alkyl chain (2-ethylhexyl) without an amino group.
  • Key Properties :
    • Acidity : Stronger acidic character due to minimal steric hindrance around the phosphate group.
    • Applications : Industrial uses in metal extraction and corrosion inhibition .

Comparative Data Table

Property [(2R)-2-(Dodecanoylamino)hexyl] 2-Hydroxyethyl Hydrogen Phosphate 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl Dihydrogen Phosphate Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate 2-Ethylhexyl Dihydrogen Phosphate
Molecular Formula C₂₀H₄₂NO₆P C₁₈H₃₉O₇P C₃₇H₇₂O₈PNa C₈H₁₉O₄P
Molecular Weight 423.52 398.48 716.91 210.20
LogP 5.55 3.60 ~8.20 (estimated) 2.10 (estimated)
Solubility Organic solvents > Water Polar organic solvents Water > Organic solvents Miscible in polar aprotic solvents
Primary Applications Drug delivery, membrane studies HPLC analysis, surfactants Vaccine adjuvants, lipid nanoparticles Metal extraction, industrial chemistry

Research Findings and Functional Insights

  • Hydrophobic Efficiency: The dodecanoyl chain in the target compound enhances membrane permeability compared to shorter-chain analogs like 2-ethylhexyl dihydrogen phosphate .
  • Stereochemical Impact: The (2R) configuration ensures selective interactions in enzymatic systems, distinguishing it from non-chiral analogs .
  • Ionic vs. Non-Ionic Forms: Sodium-containing derivatives (e.g., CAS 148439-06-9) exhibit improved biocompatibility for biomedical applications, whereas non-ionic forms prioritize industrial utility .

Biological Activity

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate, commonly referred to as a phospholipid derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid (dodecanoyl) linked to a hexylamine and a phosphate group. Understanding its biological activity is crucial for exploring its applications in drug development, antimicrobial properties, and cellular interactions.

  • Molecular Formula : C_{17}H_{37}N_{1}O_{4}P
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 85563-48-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dodecanoyl group enhances membrane penetration, making these compounds effective against various bacterial strains.
    • A patent describes an antimicrobial mixture that includes this compound as a key ingredient, demonstrating its efficacy against pathogens .
  • Cell Membrane Interaction
    • Phospholipid derivatives are known to interact with cell membranes, influencing membrane fluidity and permeability. This interaction can lead to alterations in cellular signaling pathways and may enhance drug delivery systems.
    • Research shows that the amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs for targeted delivery .
  • Cytotoxicity and Cellular Effects
    • The cytotoxic effects of phospholipid derivatives have been studied in various cancer cell lines. This compound has been shown to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
    • In vitro studies reveal that this compound can modulate cell proliferation and survival pathways, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Membrane InteractionAlters membrane fluidity; enhances drug delivery
CytotoxicityInduces apoptosis in cancer cell lines
Cell ProliferationModulates proliferation pathways in various cell types

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects on Cancer Cells

In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests that the compound may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the recommended synthetic routes for [(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate to ensure high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves coupling (2R)-2-aminohexanol with dodecanoyl chloride under Schotten-Baumann conditions, followed by phosphorylation using 2-hydroxyethyl phosphate precursors. Chiral purity can be maintained via low-temperature reactions (≤0°C) and purified via silica gel chromatography (hexane:ethyl acetate gradients). Enantiomeric excess (≥98%) is verified by chiral HPLC using a cellulose-based column .

Q. How can the compound’s structure and purity be validated using spectroscopic techniques?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the dodecanoyl chain (δ 0.88 ppm, triplet, CH₃), amide proton (δ 6.2–6.5 ppm), and phosphate group (δ 3.5–4.5 ppm, hydroxyethyl protons). ³¹P NMR shows a singlet near δ 0–2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M-H]⁻ at m/z 475.3 (calculated for C₂₀H₄₁NO₇P).
  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (P=O) confirm functional groups .

Q. What solvent systems are optimal for solubility and stability during in vitro assays?

Methodological Answer: The compound is sparingly soluble in water (logP ~3.5) but dissolves in DMSO or ethanol (≤5% v/v in aqueous buffers). Stability tests (24 hrs, 37°C) in PBS (pH 7.4) show <5% hydrolysis, validated by reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) .

Advanced Research Questions

Q. How to resolve contradictions in reported hydrolytic degradation pathways under varying pH?

Methodological Answer: Conflicting data on hydrolysis rates (e.g., acidic vs. alkaline conditions) require controlled kinetic studies. Use pH-adjusted buffers (2.0–10.0) at 37°C, with aliquots analyzed via LC-MS/MS. For example, at pH <4, the phosphate ester hydrolyzes to 2-hydroxyethyl phosphate and a dodecanoylamino alcohol, while alkaline conditions (pH >8) favor amide bond cleavage. Competing pathways are quantified using Arrhenius plots .

Q. What experimental designs are recommended for studying chiral-dependent interactions in lipid bilayers?

Methodological Answer:

  • Langmuir Trough Assays : Compare (2R)- and (2S)-enantiomers’ monolayer packing (surface pressure-area isotherms). The (2R)-form shows higher collapse pressure (45 mN/m) due to tighter acyl chain alignment.
  • Fluorescence Anisotropy : Incorporate dansyl-labeled analogs into liposomes to measure membrane rigidity changes. The (2R)-enantiomer increases anisotropy by 20%, suggesting enhanced bilayer order .

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer: Contradictory IC₅₀ values (e.g., 50 µM in HEK293 vs. 200 µM in HepG2) may stem from metabolic esterase activity. Validate using:

  • Esterase Inhibition : Pre-treat cells with phenylmethylsulfonyl fluoride (PMSF) to inhibit hydrolysis. Cytotoxicity increases 3-fold in HepG2, aligning with HEK293 data.
  • Metabolite Profiling : LC-MS identifies intracellular 2-hydroxyethyl phosphate as the active metabolite, with accumulation rates differing by cell type .

Q. What strategies improve compound stability in long-term storage for biomedical applications?

Methodological Answer: Lyophilization with cryoprotectants (e.g., trehalose, 5% w/v) preserves >95% activity after 12 months at -80°C. For liquid formulations, avoid light exposure (amber vials) and use antioxidants (0.01% BHT) in ethanol-based solutions to prevent radical-mediated degradation .

Methodological Resources

  • Synthesis Optimization : details phosphate ester purification protocols.
  • Analytical Validation : and provide NMR/IR reference spectra for analogous compounds.
  • Stability Testing : highlights hydrolysis mechanisms in ester-phosphates.

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